![molecular formula C20H25N3OS B12913046 5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one CAS No. 61631-34-3](/img/structure/B12913046.png)
5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone is a complex organic compound featuring a pyrimidine ring substituted with an amino group and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as ZnCl2 and solvents like CH2Cl2 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to modify the pyrimidine ring or the cyclopentanone moiety.
Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid in CH2Cl2 at low temperatures.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting CDK2/cyclin A2.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 and have similar anticancer properties.
2-Thio-containing pyrimidines: Known for their diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone is unique due to its specific structural features, such as the combination of a pyrimidine ring with a thioether linkage and a cyclopentanone moiety
Properties
CAS No. |
61631-34-3 |
|---|---|
Molecular Formula |
C20H25N3OS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
5-(4-aminopyrimidin-2-yl)sulfanyl-2-pentyl-2-phenylcyclopentan-1-one |
InChI |
InChI=1S/C20H25N3OS/c1-2-3-7-12-20(15-8-5-4-6-9-15)13-10-16(18(20)24)25-19-22-14-11-17(21)23-19/h4-6,8-9,11,14,16H,2-3,7,10,12-13H2,1H3,(H2,21,22,23) |
InChI Key |
ANOYWNVDCMAWOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC(C1=O)SC2=NC=CC(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


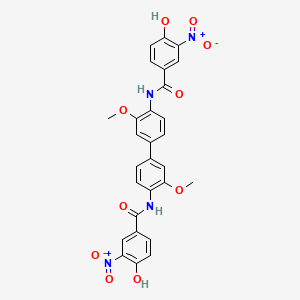

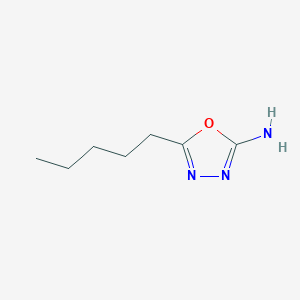
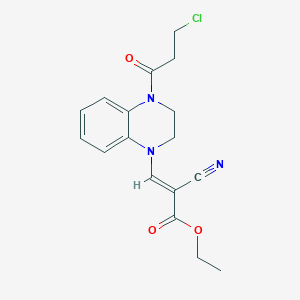
![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)
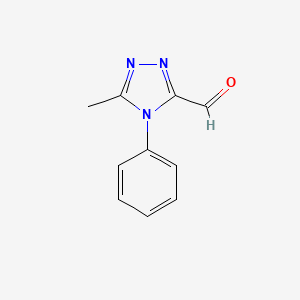
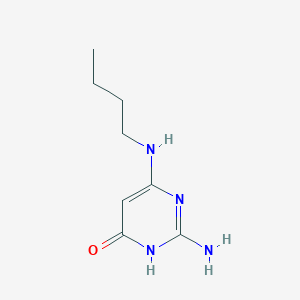

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)
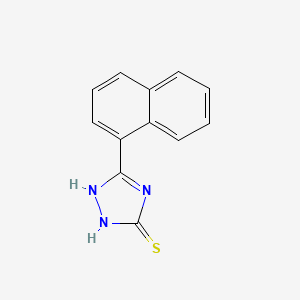
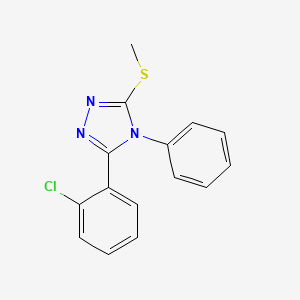
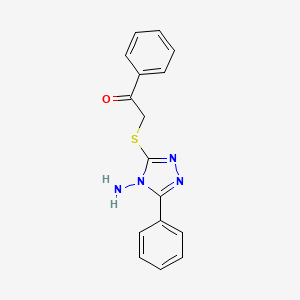
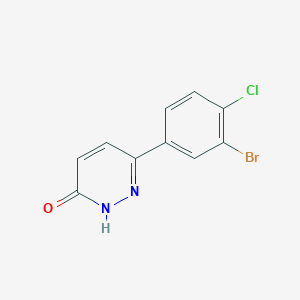
![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)
